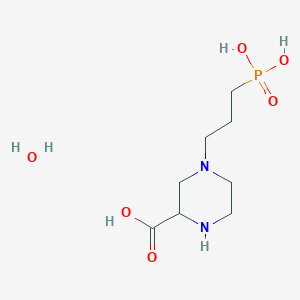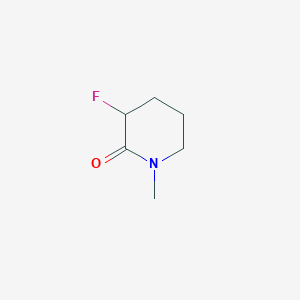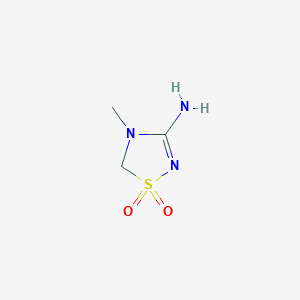![molecular formula C10H14N2O B13108640 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL CAS No. 61928-98-1](/img/structure/B13108640.png)
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential approaches for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of protein kinases and other enzymes.
Medicine: Some derivatives exhibit biological activities such as hypoglycemic and antibacterial effects.
Industry: It can be used as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions or interact with active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine: This compound has a similar structure but lacks the hydroxyl group present in 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL.
6,7-Dihydro-5H-cyclopenta[B]pyridine: This compound has a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Propiedades
Número CAS |
61928-98-1 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C10H14N2O/c1-5-4-8(13)10-9(5)11-6(2)7(3)12-10/h5,8,13H,4H2,1-3H3 |
Clave InChI |
UKOVFBANQMTRGT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=NC(=C(N=C12)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)

